(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Overview
Description
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Modulation of Catalyst Reactivity
(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has been utilized in the development of a chemoselective reduction process. This process is crucial in the synthesis of β2-adrenoceptor agonists, where a highly selective reduction of (1R)-2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol to give its amino counterpart was achieved without racemization at the stereogenic carbinol carbon atom. This innovation demonstrates the compound's potential in sophisticated pharmaceutical syntheses (Wilkinson et al., 2000).
In Enantioselective Synthesis
This compound has been employed in the enantioselective synthesis of various chemical compounds. For instance, it was used in the preparation of enatiomerically pure diols through a one-pot operation using two oxidoreductases. This method has broad implications in producing chiral intermediates for pharmaceuticals and other applications (Gennaro et al., 2010).
Store-Operated Calcium Entry Inhibition
Research on (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride analogues, which include a structure similar to this compound, has shown promising effects in inhibiting store-operated calcium entry (SOCE). These findings are significant for understanding calcium signaling in cells and developing treatments for diseases related to abnormal calcium regulation (Dago et al., 2018).
Stereochemistry and Supramolecular Chemistry
The compound has also been a subject of study in stereochemistry and supramolecular chemistry. For example, investigations into chiral biphenyl hybrids involving similar compounds have provided insights into the atropselective resolutions and supramolecular interactions, which are vital for developing new materials and pharmaceuticals (Yeung et al., 2013).
Properties
IUPAC Name |
(1R)-1-[3-(difluoromethoxy)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJXRLYYLZRAQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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